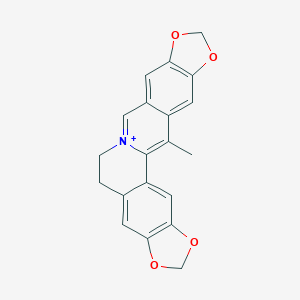

Worenine

Description

Structure

3D Structure

Properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXREBMNASQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-29-0 | |

| Record name | Worenine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WORENINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Worenine Signaling Pathway Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Worenine, a protoberberine isoquinoline (B145761) alkaloid, has demonstrated significant therapeutic potential in diverse pathological conditions, including inflammation and cancer. Its efficacy is attributed to the modulation of critical intracellular signaling pathways. This technical guide provides a comprehensive analysis of two core signaling cascades targeted by this compound: the JNK-ATF2/c-jun pathway , primarily associated with its anti-inflammatory effects, and the HIF-1α pathway , linked to its anti-cancer and metabolic regulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to support further research and drug development.

The JNK-ATF2/c-jun Signaling Pathway: Mechanism of Anti-Inflammatory Action

This compound exerts potent anti-inflammatory effects by directly targeting the c-Jun N-terminal kinase (JNK) signaling cascade. Specifically, this compound has been identified as an inhibitor of JNK2, a key mediator in cellular responses to stress and inflammation.[1] Inhibition of JNK2 by this compound leads to the suppression of downstream signaling events, ultimately reducing the production of pro-inflammatory cytokines.[1][2][3][4]

The binding of this compound to JNK2 inhibits its kinase activity, preventing the phosphorylation and subsequent activation of the transcription factors ATF2 (Activating Transcription Factor 2) and c-jun.[1][2] This disruption of the JNK-ATF2/c-jun signaling axis results in decreased transcription and secretion of pro-inflammatory cytokines, notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4]

References

- 1. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global metabolic alterations in colorectal cancer cells during irinotecan-induced DNA replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. HIF-1α and HIF-2α have divergent roles in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Worenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Worenine, a protoberberine isoquinoline (B145761) alkaloid extracted from plants of the Coptis genus, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Chinese medicine, modern research is progressively elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and emerging neuroprotective and metabolic regulatory roles. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, summarizing quantitative data, and visualizing key signaling pathways to facilitate further research and drug development efforts.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer effects, particularly in the context of colorectal cancer. Its primary mechanism of action involves the inhibition of cancer cell proliferation, induction of cell cycle arrest, and reversal of the Warburg effect through the modulation of key signaling pathways.

Inhibition of Colorectal Cancer Cell Growth

In vitro studies have shown that this compound can significantly repress the viability of human colorectal cancer cell lines HCT116 and SW620 in a dose- and time-dependent manner.[1] Importantly, this compound exhibits selective cytotoxicity towards cancer cells, with minimal effects on normal human colon cells (FHC), suggesting a favorable safety profile.[1]

Quantitative Data: Anti-Cancer Effects

| Cell Line | Assay | Parameter | Value | Reference |

| HCT116 | MTT Assay | IC50 (24h) | 18.30 µM | [1] |

| SW620 | MTT Assay | IC50 (24h) | 15.19 µM | [1] |

| HCT116 | Colony Formation | Inhibition | Dose-dependent decrease | [2] |

| SW620 | Colony Formation | Inhibition | Dose-dependent decrease | [2] |

| HCT116 | Cell Cycle Analysis | Effect | G2/M phase arrest | [2] |

| SW620 | Cell Cycle Analysis | Effect | G2/M phase arrest | [2] |

Reversal of the Warburg Effect

A key aspect of this compound's anti-cancer activity is its ability to counteract the Warburg effect, the metabolic shift in cancer cells towards aerobic glycolysis.[1] this compound treatment has been shown to significantly suppress lactic acid production, glucose uptake, and glucose consumption in colorectal cancer cells.[1][2] This metabolic reprogramming is achieved through the inhibition of key glycolytic enzymes.

Quantitative Data: Effect on Glycolysis

| Cell Line | Parameter | Treatment | Effect | Reference |

| HCT116 & SW620 | Lactate Production | 10 µM & 20 µM this compound | Significant suppression | [1][2] |

| HCT116 & SW620 | Glucose Uptake | 10 µM & 20 µM this compound | Significant suppression | [1][2] |

| HCT116 & SW620 | Glucose Consumption | 10 µM & 20 µM this compound | Significant suppression | [1][2] |

| HCT116 | HK-2, PKM2 Protein Levels | High-dose this compound | Significant decrease | [2] |

| HCT116 | PKM Activity | Increasing this compound conc. | Decreased activity | [2] |

Signaling Pathway: HIF-1α in Colorectal Cancer

The anti-cancer effects of this compound are largely mediated through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes glycolysis and tumor progression.[1][2] this compound promotes the degradation of HIF-1α and inhibits its nuclear translocation.[2] This, in turn, downregulates the expression of HIF-1α target genes, including key glycolytic enzymes like HK2 and PKM2.[2]

Figure 1: this compound inhibits the HIF-1α signaling pathway in colorectal cancer cells.

Experimental Protocols

-

Cell Seeding: Seed HCT116 or SW620 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Cell Seeding: Seed HCT116 or SW620 cells in 6-well plates at a density of 500 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear extracts, use a nuclear and cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: General experimental workflow for Western Blot analysis.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the JNK2 signaling pathway. This has been demonstrated in the context of solar ultraviolet (SUV)-induced skin inflammation.

Inhibition of SUV-Induced Sunburn

In vitro and in vivo studies have shown that this compound can protect against SUV-induced sunburn by reducing skin inflammation, epidermal thickness, and the production of pro-inflammatory cytokines.[3]

Quantitative Data: Anti-Inflammatory Effects

| Model | Parameter | Treatment | Effect | Reference |

| HaCaT cells | p-JNK levels (SUV-induced) | This compound | Inhibition | [3] |

| HaCaT cells | IL-6 secretion (SUV-induced) | This compound | Significant reduction | [3] |

| HaCaT cells | TNF-α secretion (SUV-induced) | This compound | Significant reduction | [3] |

| Balb/c mice | Epidermal thickness (SUV-induced) | Topical this compound | Reduction | [3] |

Signaling Pathway: JNK2 in Inflammation

This compound directly binds to and inhibits the activity of c-Jun N-terminal kinase 2 (JNK2).[3] JNK2 is a key mediator of the inflammatory response to cellular stress, such as SUV radiation. By inhibiting JNK2, this compound prevents the phosphorylation of its downstream targets, including the transcription factors c-Jun and ATF2. This leads to the reduced expression of pro-inflammatory genes and a subsequent decrease in the secretion of cytokines like IL-6 and TNF-α.[3]

Figure 3: this compound's inhibition of the JNK2 signaling pathway in SUV-induced inflammation.

Experimental Protocols

-

Reagents: Purified active JNK2 enzyme, JNK2 substrate (e.g., GST-c-Jun), ATP, and kinase reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, JNK2 substrate, and varying concentrations of this compound.

-

Initiation: Add active JNK2 enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Neuroprotective and Metabolic Regulatory Activities (Emerging Areas)

While research is less extensive in these areas, preliminary evidence suggests that this compound may possess neuroprotective and metabolic regulatory properties. Further investigation is warranted to fully characterize these activities.

Potential Neuroprotective Effects

The structural similarity of this compound to other neuroprotective alkaloids suggests its potential in mitigating neuroinflammation and oxidative stress in the central nervous system. Future studies could explore its efficacy in in vitro and in vivo models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Potential Metabolic Regulation

This compound's ability to reverse the Warburg effect in cancer cells points to a broader role in metabolic regulation. Its impact on glucose metabolism could be explored in the context of metabolic disorders such as diabetes. Investigating its effects on key metabolic regulators like AMP-activated protein kinase (AMPK) could provide valuable insights.

Suggested Experimental Approaches

-

Neuroprotection:

-

In vitro: Assess the viability of neuronal cell lines (e.g., SH-SY5Y, PC12) treated with neurotoxins (e.g., MPP+, 6-OHDA, Aβ peptides) in the presence and absence of this compound.

-

In vivo: Utilize animal models of Parkinson's or Alzheimer's disease to evaluate the effect of this compound administration on behavioral outcomes, neuronal survival, and neuroinflammation.

-

-

Metabolic Regulation:

-

In vitro: Measure glucose uptake and utilization in muscle (e.g., L6 myotubes) or adipose cells treated with this compound.

-

In vivo: Assess blood glucose levels, insulin (B600854) sensitivity, and lipid profiles in animal models of metabolic syndrome or diabetes following this compound treatment.

-

Mechanism: Investigate the phosphorylation status of AMPK and its downstream targets in response to this compound.

-

Conclusion

This compound is a promising natural compound with a range of biological activities, most notably its anti-cancer and anti-inflammatory effects. The well-defined mechanisms of action, involving the HIF-1α and JNK2 signaling pathways, provide a solid foundation for its further development as a therapeutic agent. The emerging evidence for its neuroprotective and metabolic regulatory roles opens up new avenues for research. This technical guide provides a comprehensive summary of the current knowledge on this compound and serves as a valuable resource for scientists and researchers dedicated to exploring its full therapeutic potential. Further preclinical and clinical studies are essential to translate these promising findings into tangible clinical applications.

References

- 1. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 [frontiersin.org]

Worenine-Mediated Regulation of HIF-1α in Colorectal Cancer: A Technical Guide

Executive Summary

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen and is a critical driver of tumor progression, metabolism, and therapeutic resistance in colorectal cancer (CRC). Its overexpression is linked to poor patient prognosis.[1][2] Worenine, a natural compound isolated from Coptis chinensis, has emerged as a potent inhibitor of CRC cell growth by specifically targeting the HIF-1α signaling axis.[3][4] This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects, and key experimental methodologies used to elucidate the role of this compound in negatively regulating HIF-1α in CRC. The document summarizes key data, details experimental protocols, and presents visual diagrams of the core signaling pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

The Role of HIF-1α in Colorectal Cancer Metabolism

Under hypoxic conditions, a common feature of the solid tumor microenvironment, the HIF-1α subunit is stabilized.[5] Normally, in the presence of oxygen, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) tumor suppressor protein, which mediates its ubiquitination and subsequent proteasomal degradation.[3][6] Hypoxia inhibits this process, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with its partner, HIF-1β.[6][7] This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating proteins involved in angiogenesis, cell survival, and, critically, anaerobic metabolism.[8]

A key consequence of HIF-1α activation in cancer is the metabolic shift towards aerobic glycolysis, known as the "Warburg effect".[9] HIF-1α directly promotes the transcription of genes encoding glucose transporters (e.g., GLUT3) and key glycolytic enzymes, including Hexokinase 2 (HK2), Phosphofructokinase L (PFK-L), and Pyruvate Kinase M2 (PKM2).[9][10] This reprogramming allows cancer cells to rapidly generate ATP and metabolic intermediates to support proliferation, even when oxygen is available. This compound's anti-cancer activity is fundamentally linked to its ability to disrupt this HIF-1α-driven metabolic engine.[9][11]

This compound's Mechanism of Action on HIF-1α

Research has demonstrated that this compound exerts its anti-proliferative effects in CRC not by inhibiting HIF-1α synthesis, but by actively promoting its degradation and preventing its nuclear activity.[9][10]

-

Promotion of HIF-1α Degradation: this compound treatment leads to an elevation of pVHL levels.[9] By upregulating pVHL, this compound facilitates the ubiquitination and proteasomal degradation of the HIF-1α subunit, effectively reducing its cellular concentration.[9]

-

Inhibition of Nuclear Translocation: this compound has been shown to inhibit the accumulation of HIF-1α within the nucleus, where it must be located to function as a transcription factor.[9][10]

By destabilizing HIF-1α and blocking its nuclear function, this compound effectively reverses the Warburg effect. This leads to the downregulation of key glycolytic enzymes, reduced glucose consumption, and decreased lactate (B86563) production by CRC cells.[9] The anti-cancer effects of this compound have been shown to be similar to those achieved by directly silencing HIF-1α with siRNA, while a HIF-1α stabilizing agent, desferrioxamine (Dfx), can weaken this compound's efficacy.[9][11]

Caption: this compound's dual mechanism on the HIF-1α signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on colorectal cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cells

| Cell Line | Assay Type | Parameter | Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|---|

| HCT116 | MTT | IC₅₀ | 18.30 | 24 hours | [9][10] |

| SW620 | MTT | IC₅₀ | 15.19 | 24 hours | [9][10] |

| HCT116 & SW620 | MTT | Effective Range | 5 - 20 | 24 hours | [9][10] |

| FHC (Normal) | MTT | Cytotoxicity | No significant cell death | 24 hours |[9][10] |

Table 2: Effect of this compound on HIF-1α and Downstream Glycolytic Targets

| Target Molecule | Effect | Experimental Model | This compound Conc. | Method | Citation |

|---|---|---|---|---|---|

| HIF-1α (Nuclear) | Significant Decrease | HCT116 Cells | 5, 10, 20 µM | Western Blot | [9] |

| HK-2 (mRNA) | Downregulation | HCT116 Cells | 5, 10, 20 µM | RT-PCR | [9] |

| PKM2 (mRNA) | Downregulation | HCT116 Cells | Not Specified | RT-PCR | [9] |

| HK-2 (Protein) | Downregulation | HCT116 Cells | 5, 10, 20 µM | Western Blot | [9] |

| PKM2 (Protein) | Downregulation | HCT116 Cells | Not Specified | Western Blot | [9] |

| Glucose Uptake | Decrease | HCT116 Cells | 5, 10, 20 µM | Colorimetric Assay | [9][10] |

| Lactate Production | Decrease | HCT116 Cells | 5, 10, 20 µM | Detection Kit |[9][10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard procedures used in the cited research.[9][10][12][13]

Cell Culture and Treatment

-

Cell Lines: Human colorectal carcinoma lines HCT116 and SW620 are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and diluted to final concentrations (e.g., 5, 10, 20 µM) in fresh culture medium for cell treatment over specified time courses (e.g., 24 hours).

MTT Cell Viability Assay

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow adherence overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blot Analysis

Caption: Standardized workflow for Western Blot analysis.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors. For nuclear extracts, a specialized nuclear/cytoplasmic extraction kit is used.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load 30-50 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-HK2, anti-pVHL, anti-β-actin) overnight at 4°C. After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from treated cells using a reagent like Trizol according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a SYBR Green master mix on a real-time PCR system. Use specific primers for target genes (e.g., HK2, PKM2) and a housekeeping gene (e.g., β-actin).

-

Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Logical and Pathway Interconnections

The anti-cancer activity of this compound in CRC is a direct consequence of its ability to suppress the master regulator HIF-1α. The logical flow from drug administration to cellular outcome is illustrated below.

Caption: Logical flow from this compound treatment to anti-cancer outcome.

Conclusion and Future Perspectives

The available evidence strongly indicates that this compound inhibits colorectal cancer cell proliferation and reverses the Warburg effect by targeting HIF-1α for degradation and inhibiting its nuclear function.[9][11] Its ability to suppress this key oncogenic pathway highlights its potential as a therapeutic agent. The quantitative data show efficacy in the low micromolar range in CRC cell lines, with minimal toxicity to normal colon cells.[9]

Future research should focus on validating these findings in in vivo preclinical models of colorectal cancer to assess pharmacokinetics, efficacy, and safety. Further investigation into the precise molecular interaction between this compound and the pVHL pathway could yield more potent second-generation inhibitors. Given the central role of HIF-1α in chemoresistance, studies exploring this compound as an adjuvant to conventional chemotherapies could open new avenues for combination treatments in advanced colorectal cancer.[5][14]

References

- 1. High HIF-1α expression predicts poor prognosis of patients with colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF1A Overexpression Is Associated with Poor Prognosis in a Cohort of 731 Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Recent Update of Natural Compounds as HIF-1α Inhibitors in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-1α Inhibition Reverses Multidrug Resistance in Colon Cancer Cells via Downregulation of MDR1/P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIF-1α and HIF-2α have divergent roles in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ROS/PI3K/Akt and Wnt/β-catenin signalings activate HIF-1α-induced metabolic reprogramming to impart 5-fluorouracil resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation and Characterization of Worenine from Coptis chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing worenine, a bioactive protoberberine alkaloid from the rhizomes of Coptis chinensis (Huanglian). This document details advanced extraction and purification protocols, analytical characterization techniques, and explores the known biological signaling pathways of this compound.

Introduction to this compound and Coptis chinensis

Coptis chinensis, a perennial herb, is a staple in traditional Chinese medicine, renowned for its rich alkaloid content. Among these alkaloids, this compound has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The effective isolation and precise characterization of this compound are paramount for advancing its research and potential clinical applications.

Isolation of this compound from Coptis chinensis

The isolation of this compound from Coptis chinensis involves an initial extraction from the raw plant material followed by purification to achieve a high degree of purity.

Extraction Methodologies

Several methods have been developed for the efficient extraction of alkaloids from Coptis chinensis. Ultrasound-assisted extraction (UAE) is a prevalent technique that enhances extraction efficiency. The choice of solvent is a critical factor influencing the yield of this compound and other alkaloids.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Alkaloids

-

Sample Preparation: The rhizomes of Coptis chinensis are dried and ground into a fine powder (approximately 24 mesh).

-

Solvent Selection: Various solvent systems can be employed, including aqueous solutions of organic acids (e.g., lactic acid, pyruvic acid, malic acid), deep eutectic solvents (DES), and traditional organic solvents (e.g., methanol (B129727), ethanol).[1][2] Acidified methanol (methanol:hydrochloric acid, 100:1) is also an effective extraction solvent.[3]

-

Extraction Parameters:

-

Procedure: a. Accurately weigh the powdered Coptis chinensis rhizome and place it in a stoppered conical flask. b. Add the selected solvent at the desired solid-to-liquid ratio. c. Place the flask in an ultrasonic bath and sonicate for the specified time and temperature. d. After extraction, cool the mixture and replenish any solvent lost due to evaporation. e. Filter the mixture to separate the extract from the plant residue. The resulting filtrate contains the crude alkaloid extract.

Purification by Centrifugal Partition Chromatography (CPC)

For obtaining high-purity this compound, Centrifugal Partition Chromatography (CPC) is an effective liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the target compounds.[4]

Experimental Protocol: Purification of this compound using CPC

-

Sample Preparation: The crude extract obtained from the initial extraction is concentrated under reduced pressure to yield a residue. This residue is then dissolved in a suitable solvent system for CPC analysis.

-

Solvent System Selection: A biphasic solvent system is crucial for successful separation. A system composed of chloroform-methanol-water (4:3:3, v/v/v), with the addition of an acid (e.g., hydrochloric acid) and a base (e.g., triethylamine) to modify the partitioning behavior of the alkaloids, has been shown to be effective.[4]

-

CPC Operation: a. The CPC column is first filled with the stationary phase (either the upper or lower phase of the biphasic system). b. The column is then rotated at a specific speed while the mobile phase is pumped through. c. The prepared sample is injected into the system. d. The separation is performed in either ascending or descending mode, depending on which phase is used as the mobile phase. e. Fractions are collected at the outlet and monitored by a suitable detection method (e.g., UV-Vis spectrophotometry).

-

Fraction Analysis and this compound Isolation: a. The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. b. Fractions containing this compound of high purity (>95%) are pooled and the solvent is evaporated to yield the purified compound.[4]

Characterization of this compound

Once isolated, the identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the isolated this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis of this compound

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically employed.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% acetic acid) and an organic phase (e.g., acetonitrile) is common.[3]

-

Gradient Example: 10-14% B at 0-3 min, 14-16% B at 3-9 min, 16-25% B at 9-13 min, 25-80% B at 13-14 min, 80% B at 14-16 min (where A is the aqueous phase and B is the organic phase).[3]

-

-

Flow Rate: A flow rate of around 0.3 mL/min is often used.

-

Detection: this compound can be detected by UV absorbance at approximately 270 nm.

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides information about the molecular weight and elemental composition of this compound, aiding in its structural confirmation.[5]

Experimental Protocol: LC-MS Analysis of this compound

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for analyzing alkaloids like this compound.

-

Mass Analyzer: A variety of mass analyzers can be used, including time-of-flight (TOF) or quadrupole systems.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The accurate mass measurement obtained from high-resolution mass spectrometry allows for the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound.[6] Both 1D (¹H and ¹³C) and 2D NMR experiments are performed.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the signals for all carbon atoms in the structure.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton and the positions of substituents.

-

-

Structure Confirmation: The collective data from these NMR experiments are used to assemble the complete chemical structure of this compound and compare it with literature data for confirmation.[7]

Quantitative Data Summary

The extraction efficiency of alkaloids from Coptis chinensis is highly dependent on the chosen method and solvent. The following tables summarize some of the reported quantitative data.

Table 1: Extraction Efficiency of Total Alkaloids using Different Solvents

| Solvent System | Total Alkaloid Yield (mg/g) | Reference |

| 99.5% Methanol | 109.1 | [8] |

| 75% Methanol | 98.3 | [8] |

| 50% Methanol | 87.5 | [8] |

| 25% Methanol | 65.4 | [8] |

| Lactic Acid | ~75 | [1] |

| Pyruvic Acid | ~70 | [1] |

| Malic Acid | ~65 | [1] |

| Tween-60 | 74.3 | [1] |

| Tween-80 | 74.2 | [1] |

| Tween-20 | 76.2 | [1] |

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES)

| Parameter | Optimal Value | Reference |

| DES Composition | Choline chloride:Phenol (1:3 molar ratio) | [9] |

| Water Content in DES | 30% | [9] |

| Solid-to-Liquid Ratio | 30 g/mL | [9] |

| Ultrasonic Time | 30 min | [9] |

| Ultrasonic Power | 200 W | [9] |

| Ultrasonic Temperature | 60°C | [9] |

Biological Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the JNK-ATF2/c-jun Signaling Pathway

This compound has demonstrated a protective effect against solar ultraviolet (SUV)-induced sunburn by inhibiting the JNK-ATF2/c-jun signaling pathway.[10][11] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stress and leads to the production of pro-inflammatory cytokines.[10] this compound directly binds to and inhibits the activity of JNK2, thereby suppressing the downstream phosphorylation of ATF2 and c-jun.[10] This leads to a reduction in the secretion of inflammatory cytokines such as IL-6 and TNF-α.[10][11]

Negative Regulation of the HIF-1α Signaling Pathway in Cancer

In the context of colon cancer, this compound has been shown to reverse the Warburg effect and inhibit cancer cell growth by negatively regulating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[12] HIF-1α is a key transcription factor that is often overexpressed in cancer cells and promotes glycolysis. This compound promotes the degradation of HIF-1α and prevents its translocation into the nucleus. This leads to the downregulation of key glycolytic enzymes such as hexokinase-2 (HK-2) and pyruvate (B1213749) kinase M2 (PKM2), thereby inhibiting glycolysis and suppressing cancer cell proliferation.[12]

Conclusion

This guide has provided a detailed framework for the isolation and characterization of this compound from Coptis chinensis. The successful implementation of these protocols will enable researchers to obtain high-purity this compound for further investigation into its pharmacological properties and mechanisms of action. The elucidation of its effects on key signaling pathways, such as JNK and HIF-1α, underscores its potential as a lead compound for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Prevents Solar Ultraviolet-Induced Sunburn by Inhibiting JNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Worenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Worenine, a protoberberine alkaloid with significant therapeutic potential. It details its chemical and physical properties, known biological mechanisms of action, and the experimental protocols used for its characterization.

Chemical Identity and Structure

This compound is a quaternary protoberberine alkaloid primarily isolated from the roots of plants in the Coptis genus, such as Coptis chinensis (Chinese goldthread).[1][2] It shares a structural backbone with other bioactive isoquinoline (B145761) alkaloids.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 38763-29-0[3][4] |

| IUPAC Name | 5,6-Dihydro-14-methylbis[5][6]benzodioxolo[5,6-a:5',6'-g]quinolizinium |

| Synonyms | Worenin, 13-methyl-γ-coptisine[5] |

| Molecular Formula | [C₂₀H₁₆NO₄]⁺[5] |

| SMILES | Cc1c2c3cc4OCOc4cc3CC[n+]2cc2cc3OCOc3cc12[7] |

| InChI | InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1[7] |

| InChI Key | LCXREBMNASQAOC-UHFFFAOYSA-N[7] |

Physicochemical and Spectroscopic Properties

This compound is typically handled as a salt, such as this compound Chloride or this compound Iodide. Its physical properties are summarized below.

Table 2: Physicochemical Properties of this compound and its Salts

| Property | Description | Citation(s) |

|---|---|---|

| Molecular Weight (Cation) | 334.35 g/mol | [7] |

| Molecular Weight (Chloride Salt) | 369.80 g/mol | [5] |

| Appearance | Yellow needles (Chloride salt from water) | [5] |

| Melting Point (Chloride Salt) | 288-289 °C | [5] |

| Melting Point (Iodide Salt) | 297-299 °C | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone |[2][3] |

Spectroscopic and Structural Analysis

The structural elucidation of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon framework of the molecule, confirming the arrangement of aromatic and aliphatic groups and the position of the methyl and dioxole functional groups.

-

Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrations of its functional groups, such as C-H stretches (aromatic and aliphatic), C=C and C=N⁺ stretches within the heterocyclic ring system, and C-O stretches of the benzodioxole moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight and elemental composition of the this compound cation ([C₂₀H₁₆NO₄]⁺). Tandem MS (MS/MS) is used to analyze fragmentation patterns for structural confirmation and to identify its metabolites in biological systems.[7]

-

Crystal Structure: As of this review, no public crystallographic data for this compound is available in protein or small molecule databases.

Biological Activity and Mechanisms of Action

Recent research has highlighted this compound's potential in dermatology and oncology, focusing on its ability to modulate key signaling pathways involved in inflammation and cancer metabolism.

Inhibition of Solar UV-Induced Inflammation via the JNK2 Pathway

This compound has been shown to prevent sunburn induced by solar ultraviolet (SUV) radiation by directly targeting and inhibiting c-Jun N-terminal kinase 2 (JNK2), a key member of the mitogen-activated protein kinase (MAPK) family.[8] The mechanism involves the suppression of the JNK-ATF2/c-jun signaling cascade, which in turn reduces the expression and secretion of pro-inflammatory cytokines.[8]

Table 3: Quantitative Data for this compound's Interaction with JNK2

| Parameter | Value | Experimental Method | Citation(s) |

|---|---|---|---|

| Binding Affinity (Kd) | 116.4 μM | Microscale Thermophoresis (MST) | [1] |

| Effective Concentration | 12.5 μM | Kinase Array Assay |[9] |

Anti-Colorectal Cancer Activity via HIF-1α Regulation

This compound demonstrates significant anti-cancer effects in colorectal cancer models by reversing the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis.[10] It achieves this by negatively regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of glycolysis.[10] The downregulation of HIF-1α leads to decreased expression of key glycolytic enzymes like hexokinase-2 (HK-2) and pyruvate (B1213749) kinase M2 (PKM2), thereby suppressing glucose uptake, lactate (B86563) production, and ultimately inhibiting cancer cell growth and proliferation.[10] Furthermore, this compound induces cell cycle arrest at the G2/M phase.[10]

Table 4: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Experimental Method | Citation(s) |

|---|---|---|---|---|

| HCT116 | Colorectal Carcinoma | 18.30 μM | MTT Assay | [10] |

| SW620 | Colorectal Adenocarcinoma | 15.19 μM | MTT Assay |[10] |

Key Experimental Methodologies

The biological activities of this compound have been characterized using a range of standard and advanced molecular biology techniques. The following sections detail the generalized protocols, incorporating specific parameters from this compound-related studies.

Western Blotting for JNK Phosphorylation

This technique is used to quantify the levels of phosphorylated JNK (p-JNK), a direct measure of its activation, in response to treatment with this compound.

-

Cell Lysis:

-

Treat cells with this compound for the desired duration, alongside positive (e.g., SUV irradiation) and negative controls.

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[4]

-

Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet debris.[5]

-

Quantify protein concentration in the supernatant using a BCA or Bradford assay.[5]

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample in Laemmli buffer by heating at 95-100°C for 5 minutes.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK, diluted in blocking buffer.[5]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[6]

-

Capture the chemiluminescent signal using a digital imaging system.

-

To normalize data, the membrane can be stripped and re-probed for total JNK and a loading control (e.g., GAPDH or β-actin).[5]

-

Quantify band intensities using densitometry software.

-

ELISA for IL-6 and TNF-α Quantification

This immunoassay is used to measure the concentration of pro-inflammatory cytokines secreted into cell culture supernatant or present in tissue lysates following this compound treatment.

-

Plate Coating:

-

Blocking and Sample Incubation:

-

Detection:

-

Measurement and Analysis:

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of JNK2.

-

Pre-incubation: Active recombinant JNK2 kinase (e.g., 0.15 µg) is pre-incubated with various concentrations of this compound at 32°C for 40 minutes to allow for binding.[1]

-

Reaction: The kinase-inhibitor complex is then mixed with a substrate (e.g., 3 µg of GST-H2AX fusion protein) and ATP (e.g., 100 nM) in a kinase assay buffer.[1] The H2AX protein is a known substrate for JNK2.[1]

-

Incubation: The reaction is allowed to proceed at 37°C for 2 hours.[1]

-

Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The level of substrate phosphorylation (p-H2AX) is then quantified via Western blotting, as described in Protocol 4.1. A dose-dependent decrease in p-H2AX indicates direct inhibition of JNK2 by this compound.[1]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between this compound and its protein target, JNK2.

-

Sample Preparation: A fluorescently labeled target protein (JNK2) is prepared at a constant concentration. A serial dilution of the ligand (this compound) is also prepared.[1] For this compound-JNK2 interaction, GST-JNK2 fusion protein (e.g., 869.6 nM) was used with an initial this compound concentration of 2 mM, serially diluted.[1]

-

Measurement: The labeled target and varying concentrations of the ligand are mixed and loaded into glass capillaries.

-

Thermophoresis: An infrared laser creates a microscopic temperature gradient within the capillary. The movement of the fluorescently labeled molecules along this gradient (thermophoresis) is measured.[15]

-

Data Analysis: The change in thermophoretic movement upon ligand binding is monitored. This change is plotted against the ligand concentration, and the data is fitted to a binding model to determine the equilibrium dissociation constant (Kd).[1]

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 80 µM) for a specified time (e.g., 24 hours).[10]

-

MTT Incubation: Remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for approximately 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.[17]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]

-

Measurement: Quantify the absorbance of the solution at a specific wavelength (e.g., 570-620 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[10]

Cell Cycle Analysis

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

-

Cell Treatment and Harvesting: Treat cells (e.g., HCT116) with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[10] Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[18] Incubate on ice for at least 30 minutes or store at 4°C.[18]

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to ensure only DNA is stained).[19]

-

Incubate in the dark at room temperature for at least 30 minutes.[20]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Record at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M peak indicates G2/M phase arrest.[10]

LC-MS/MS for Metabolite Identification

This method is used to identify the metabolites of this compound in biological samples (e.g., rat urine, feces, plasma) to understand its biotransformation.[7]

-

Sample Collection and Preparation:

-

Chromatographic Separation:

-

Inject the pretreated sample into a liquid chromatography system.

-

Separate the parent drug and its metabolites on a reversed-phase C18 column using a mobile phase gradient (e.g., methanol (B129727) and ammonium (B1175870) acetate buffer).[7]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated to acquire full scan MS data (to detect parent and metabolite molecular ions) and product ion scan (MS/MS) data (to fragment specific ions for structural elucidation).

-

-

Data Analysis:

-

Identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in dosed samples versus control samples.

-

Characterize the structure of the metabolites by interpreting the fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent this compound molecule. Common metabolic reactions include hydroxylation, demethylation, hydrogenation, sulfation, and glucuronidation.[7]

-

References

- 1. This compound Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of metabolites of this compound in rat biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents Solar Ultraviolet-Induced Sunburn by Inhibiting JNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]

- 14. ldn.de [ldn.de]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jcdr.net [jcdr.net]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. medicine.uams.edu [medicine.uams.edu]

Worenine: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of worenine, a protoberberine alkaloid of significant interest in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to inform formulation, analytical development, and experimental design.

This compound Solubility Profile

This compound, a quaternary ammonium (B1175870) salt, exhibits varied solubility depending on the polarity of the solvent. While comprehensive quantitative data remains a subject of ongoing research, a qualitative and semi-quantitative understanding has been established through various studies.

Qualitative Solubility: this compound has been reported to be soluble in a range of organic solvents. This includes:

In numerous in vitro studies, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions of this compound.[2][3] For instance, a 2 mM this compound solution was prepared in HEPES buffer for microscale thermophoresis assays, and a 50x final assay concentration was prepared in 100% DMSO for kinase array experiments.[2][3]

Quantitative Solubility Data:

A summary of available quantitative solubility data is presented in the table below. It is important to note that specific solubility values can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent System | Temperature | Concentration | Method | Source |

| HEPES Buffer (pH 7.5) | Not Specified | 2 mM | Microscale Thermophoresis Assay | [2][3] |

| 100% DMSO | Not Specified | 50x final assay concentration (e.g., 12.5 µM) | Kinase Array | [2] |

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. Degradation can be influenced by factors such as the solvent system, pH, temperature, and exposure to light.

Storage of Stock Solutions: For practical laboratory use, it is recommended that solutions of this compound be prepared fresh on the day of use.[1] However, if advance preparation is necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]

Factors Influencing Stability:

While specific degradation kinetics for this compound are not extensively detailed in the public domain, general principles for similar alkaloid compounds suggest that stability is influenced by:

-

pH: Alkaloids with a quaternary ammonium structure can be susceptible to degradation in alkaline conditions.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Photodegradation can occur in light-sensitive compounds.

Further studies are required to fully elucidate the degradation pathways and kinetics of this compound under various stress conditions.

Experimental Protocols

The following section outlines generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols can be adapted by researchers to generate specific data for their experimental needs.

Solubility Determination: Static Equilibrium Method

This method is widely used to determine the equilibrium solubility of a compound in various solvents at different temperatures.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the saturated solutions to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a Graphviz diagram illustrating the workflow for solubility determination.

References

Identifying the Protein Targets of Worenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Worenine, an isoquinoline (B145761) alkaloid, has demonstrated a range of pharmacological activities, including anti-cancer and anti-inflammatory effects. A critical aspect of understanding its mechanism of action and advancing its therapeutic potential lies in the precise identification and characterization of its protein targets. This technical guide provides an in-depth overview of the current knowledge on this compound's protein targets, detailing the experimental methodologies used for their identification and validation. Furthermore, it outlines advanced proteomic strategies for the discovery of novel this compound-binding proteins.

I. Validated Protein Targets of this compound

Current research has identified two key protein targets of this compound: Hypoxia-inducible factor 1α (HIF-1α) and c-Jun N-terminal kinase 2 (JNK2). The following sections provide a detailed analysis of the evidence supporting these interactions.

Hypoxia-inducible factor 1α (HIF-1α)

This compound has been shown to target HIF-1α, a master regulator of cellular adaptation to hypoxia, particularly in the context of cancer metabolism. By promoting the degradation of HIF-1α, this compound inhibits the Warburg effect and suppresses the growth of colorectal cancer cells[1][2][3].

| Parameter | Cell Line | Value | Experimental Method | Reference |

| IC50 (Cell Viability) | HCT116 | 18.30 µM | MTT Assay | [1] |

| SW620 | 15.19 µM | MTT Assay | [1] | |

| Inhibition of JNK2 Activity | In vitro | ~22% at 12.5 µM | Kinase Array | [4][5][6] |

| Binding Affinity (Kd) | This compound-JNK2 | 116.4 µM | Microscale Thermophoresis (MST) | [4][5] |

c-Jun N-terminal kinase 2 (JNK2)

This compound directly binds to and inhibits the activity of JNK2, a key signaling molecule involved in inflammatory responses. This interaction has been shown to prevent solar ultraviolet-induced sunburn by suppressing the JNK-ATF2/c-jun signaling pathway[5][6][7].

II. Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for the key experiments used to identify and validate the protein targets of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess the effect of this compound on cell viability[1].

-

Seed cells (e.g., HCT-116) in 96-well plates and culture for 24 hours.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

Add 20 µL/well of MTT solution (5.0 mg/mL) and incubate for 4 hours.

-

Remove the supernatant and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Colony Formation Assay: To evaluate the long-term effect of this compound on cell proliferation[1].

-

Seed a low density of cells (e.g., HCT-116) in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Replace the medium with fresh medium and continue to culture for approximately 2 weeks, changing the medium every 2 days.

-

Fix the colonies with methanol (B129727) and stain with 0.1% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Protein Expression and Activity Analysis

-

Western Blot Analysis: To determine the levels of specific proteins in cells treated with this compound[1][5].

-

Lyse cells in RIPA buffer and determine the protein concentration using a Bradford assay.

-

Separate 50 µg of protein per sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of target genes[1].

-

Extract total RNA from cells using TRIzol reagent.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Use the 2-ΔΔCt method to calculate the relative mRNA expression, with a housekeeping gene (e.g., β-actin) as an internal control.

-

-

In Vitro Kinase Assay: To assess the direct inhibitory effect of this compound on kinase activity[5][6].

-

Pre-incubate the active kinase (e.g., JNK2) with varying concentrations of this compound at 32°C for 40 minutes.

-

Add the kinase substrate (e.g., GST-H2AX) and ATP to the reaction mixture.

-

Incubate at 37°C for 2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 10 minutes.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Direct Target Binding Assays

-

Microscale Thermophoresis (MST): To quantify the binding affinity between this compound and its target protein[5].

-

Purify the target protein (e.g., GST-JNK2).

-

Prepare a serial dilution of this compound.

-

Mix the labeled target protein with the this compound dilutions.

-

Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Calculate the dissociation constant (Kd) from the binding curve.

-

III. Advanced Strategies for Novel Target Identification

While HIF-1α and JNK2 are validated targets, this compound may interact with other proteins to exert its pleiotropic effects. The following unbiased, proteome-wide approaches are powerful tools for discovering novel protein targets.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique involves using a modified this compound molecule as "bait" to capture its interacting proteins from a cell lysate.

Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. When combined with quantitative proteomics, it can identify protein targets in a cellular context without modifying the compound.

IV. Conclusion

The identification of HIF-1α and JNK2 as direct protein targets of this compound has provided significant insights into its molecular mechanisms of action. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating this compound's therapeutic effects. Furthermore, the application of advanced, unbiased proteomic techniques such as AP-MS and CETSA-MS holds great promise for the discovery of novel protein targets, which will further elucidate the full spectrum of this compound's pharmacological activities and pave the way for its development as a therapeutic agent.

References

- 1. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 [frontiersin.org]

- 7. This compound Prevents Solar Ultraviolet-Induced Sunburn by Inhibiting JNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Worenine: A Comprehensive Review of its Therapeutic Potential and Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Worenine, a protoberberine alkaloid isolated from plants of the Coptis genus, has emerged as a promising natural compound with diverse pharmacological activities. This review provides an in-depth analysis of the current state of this compound research, focusing on its anti-cancer and anti-inflammatory properties. We delve into the molecular mechanisms underlying its therapeutic effects, with a particular emphasis on the modulation of key signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) and c-Jun N-terminal Kinase 2 (JNK2) pathways. This guide summarizes quantitative data on its efficacy, details key experimental protocols for its study, and presents visual representations of its molecular interactions to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is an isoquinoline (B145761) alkaloid with a chemical structure similar to coptisine.[1] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular basis for its therapeutic effects. This review consolidates the existing literature on this compound, providing a comprehensive resource for the scientific community to accelerate further research and development.

Anti-Cancer Effects of this compound

This compound has demonstrated significant anti-cancer activity, particularly in the context of colorectal cancer and non-small cell lung cancer. Its primary mechanism of action in cancer involves the reversal of the Warburg effect and the induction of apoptosis.

Reversal of the Warburg Effect in Colorectal Cancer

This compound has been shown to inhibit the growth of colorectal cancer cells by targeting the HIF-1α signaling pathway.[1][2] HIF-1α is a key transcription factor that allows cancer cells to adapt to hypoxic conditions and switch to aerobic glycolysis, a phenomenon known as the Warburg effect.[3] this compound negatively regulates HIF-1α, leading to a decrease in the expression of key glycolytic enzymes such as HK-2 and PKM2.[1] This, in turn, suppresses glucose metabolism and inhibits cancer cell proliferation, colony formation, and cell cycle progression.[1][2] Studies have shown that the anti-cancer effects of this compound are similar to those observed with HIF-1α siRNA.[1][2] Furthermore, the effects of this compound can be weakened by deferoxamine, an HIF-1α agonist.[1][2]

Enhancing Chemosensitivity in Non-Small Cell Lung Cancer

In cisplatin-resistant non-small cell lung cancer (NSCLC) A549/DDP cells, this compound has been found to enhance sensitivity to cisplatin (B142131).[4] This effect is mediated through the suppression of HIF-1α/BNIP3-mediated mitophagy.[4] By inhibiting this protective mechanism, this compound promotes apoptosis and reduces the viability and colony formation abilities of resistant cancer cells.[4]

Quantitative Data on Anti-Cancer Efficacy

The following table summarizes the key quantitative findings from studies on the anti-cancer effects of this compound.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colorectal Cancer | IC50 | 18.30 µM | [1] |

| SW620 | Colorectal Cancer | IC50 | 15.19 µM | [1] |

| A549/DDP | NSCLC (Cisplatin-Resistant) | IC50 (Cisplatin) | 25.67 µM (vs. 9.555 µM in A549) | [4] |

Anti-Inflammatory Effects of this compound

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the JNK2 signaling pathway. This has been demonstrated in the context of solar ultraviolet (SUV)-induced sunburn.

Inhibition of SUV-Induced Sunburn

Excessive exposure to solar ultraviolet radiation can lead to skin inflammation, photoaging, and even skin cancer.[5][6] The JNK signaling pathway plays a crucial role in mediating the inflammatory response to SUV radiation.[7][8] this compound has been identified as a potential inhibitor of JNK2.[7][8] It binds to and inhibits the activity of JNK2, thereby suppressing the downstream JNK-ATF2/c-jun signaling pathway.[5][7][8] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, ultimately preventing SUV-induced sunburn.[5][7][8]

Quantitative Data on Anti-Inflammatory Efficacy

The following table summarizes the key quantitative findings from studies on the anti-inflammatory effects of this compound.

| Model | Condition | Parameter | Value | Reference |

| In vitro (Kinase Assay) | JNK2 Activity | Inhibition by 12.5 µM this compound | ~22% | [7][8] |

| In vitro (MST Assay) | This compound-JNK2 Binding | Kd | 116.4 µM | [7] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways discussed.

This compound's Inhibition of the HIF-1α Pathway in Colorectal Cancer

Caption: this compound inhibits HIF-1α, suppressing glycolysis and colorectal cancer growth.

This compound's Inhibition of the JNK2 Pathway in SUV-Induced Sunburn

Caption: this compound inhibits JNK2 activation by SUV, reducing inflammation.

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Seed cells (e.g., HCT116, SW620, HaCaT) in 96-well plates at a density of 5 × 10³ cells/well and culture for 24 hours.[7][8]

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[7][8]

-

Add 10 µl of MTT solution (0.5 mg/ml) to each well and incubate for 4 hours.[7][8]

-

Remove the culture medium and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals.[7][8]

-

Measure the absorbance at 490/630 nm using a microplate reader.[7][8]

Western Blotting

-

Lyse cells in RIPA buffer and quantify protein concentration using the Bradford method.[3][7][8]

-

Resolve 50 µg of protein per sample on a 10%–15% SDS-PAGE gel and transfer to a PVDF membrane.[3][7][8]

-

Block the membrane with 5% non-fat milk or BSA for 20-30 minutes.[3][7][8]

-

Incubate the membrane with primary antibodies overnight at 4°C.[3][7][8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]

-

Visualize the protein bands using an enhanced chemiluminescence system.[3]

Real-Time PCR (RT-PCR)

-

Extract total RNA from cells using Trizol reagent.[1]

-

Perform reverse transcription to synthesize cDNA.

-

Conduct RT-PCR using a StepOne Real-Time PCR system with specific primers for target genes (e.g., HK-2, PKM2).[1]

-

Calculate the relative gene expression using the 2−∆∆Ct method.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Add standard solutions and cell culture supernatants or mouse skin lysates to the ELISA plate wells.[7][8]

-

Add IL-6 or TNF-α antibody to each well and incubate at 37°C for 90 minutes.[7][8]

-

Wash the plate and add streptavidin-HRP working solution, followed by incubation at 37°C for 30 minutes.[7][8]

-

Add substrate solution and stop the reaction.

-

Measure the absorbance to determine cytokine concentrations.

Kinase Assay

-

Prepare this compound to a 50x final assay concentration in 100% DMSO.[7]

-

Add the this compound working stock to the assay well.

-

Add the kinase (e.g., JNK2), corresponding substrate, and Mg/[γ-³³P]ATP mix.[7]

-

Incubate for 40 minutes at room temperature.[7]

-

Stop the reaction with phosphoric acid.[7]

-

Spot the reaction onto a P30 filtermat, wash, dry, and perform scintillation counting to measure kinase activity.[7]

Conclusion and Future Directions